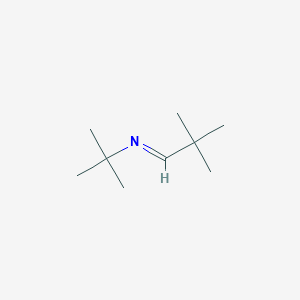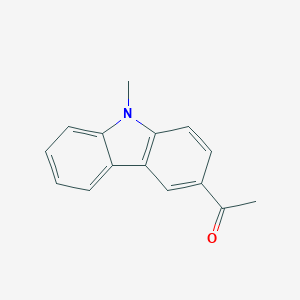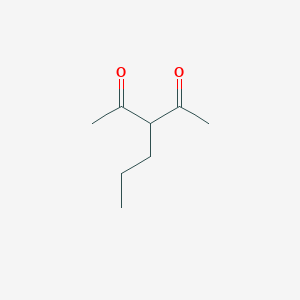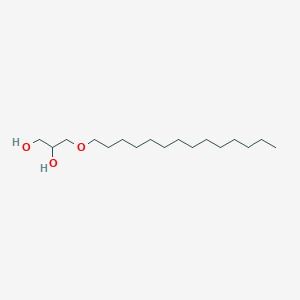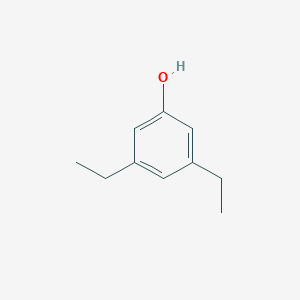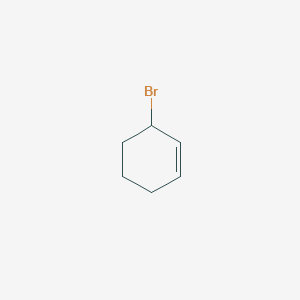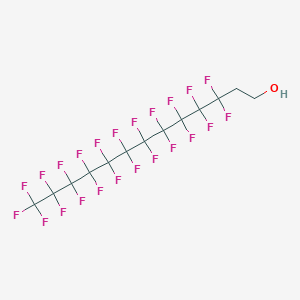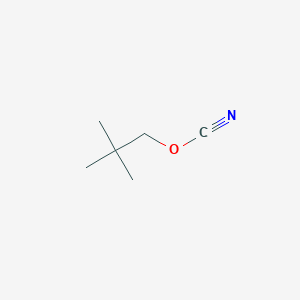
2,2-Dimethylpropyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl cyanate, also known as DMPC, is a chemical compound with the molecular formula C6H11NO. It is a colorless liquid that is widely used in scientific research due to its unique properties. DMPC is an isocyanate, which means it contains a functional group that reacts with nucleophiles, such as amines, to form ureas. This property makes DMPC a useful reagent in many chemical reactions, including the synthesis of biologically active compounds.
Mecanismo De Acción
2,2-Dimethylpropyl cyanate acts as a nucleophile in chemical reactions, reacting with electrophiles, such as isocyanates, to form urea derivatives. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes hydrolysis to form the final product. The mechanism of action of 2,2-Dimethylpropyl cyanate is well understood, and it has been extensively studied in the context of organic synthesis.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethylpropyl cyanate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation. 2,2-Dimethylpropyl cyanate is also a respiratory irritant and can cause respiratory distress if inhaled. Therefore, it is important to handle 2,2-Dimethylpropyl cyanate with care and to use appropriate safety precautions when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethylpropyl cyanate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,2-Dimethylpropyl cyanate is also relatively easy to synthesize and can be obtained in high purity. However, 2,2-Dimethylpropyl cyanate is a toxic and hazardous compound, and appropriate safety precautions must be taken when working with this compound. In addition, 2,2-Dimethylpropyl cyanate is not readily available commercially, and it may be difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research involving 2,2-Dimethylpropyl cyanate. One potential area of research is the development of new synthetic methods for 2,2-Dimethylpropyl cyanate and related compounds. Another area of research is the development of new applications for 2,2-Dimethylpropyl cyanate in organic synthesis and materials science. Finally, there is potential for research into the biochemical and physiological effects of 2,2-Dimethylpropyl cyanate, particularly in the context of occupational health and safety.
Métodos De Síntesis
2,2-Dimethylpropyl cyanate can be synthesized by reacting 2,2-dimethylpropanol with phosgene in the presence of a base catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then reacts with ammonia to form 2,2-Dimethylpropyl cyanate. The overall reaction can be represented as follows:
C6H14O + COCl2 + NH3 → C6H11NO + 2HCl + CO2
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl cyanate has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, such as urea derivatives. 2,2-Dimethylpropyl cyanate has also been used as a reagent in the preparation of polymer materials, such as polyurethanes. In addition, 2,2-Dimethylpropyl cyanate has been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.
Propiedades
Número CAS |
1459-44-5 |
|---|---|
Nombre del producto |
2,2-Dimethylpropyl cyanate |
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl cyanate |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3 |
Clave InChI |
VCXUAVBUVJXKSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC#N |
SMILES canónico |
CC(C)(C)COC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



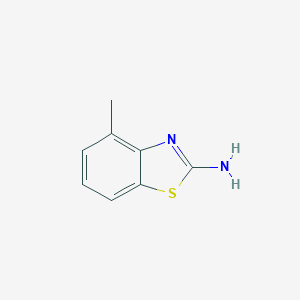
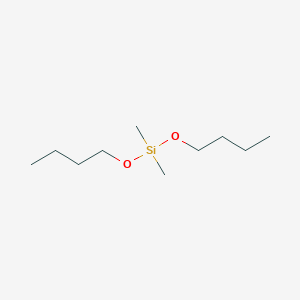
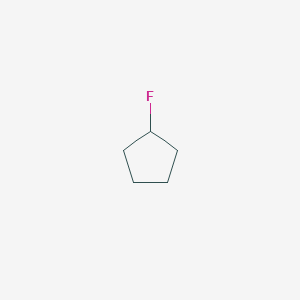

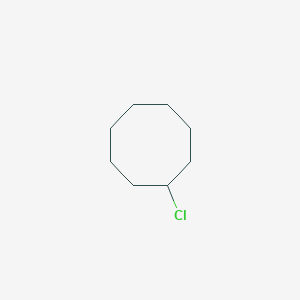
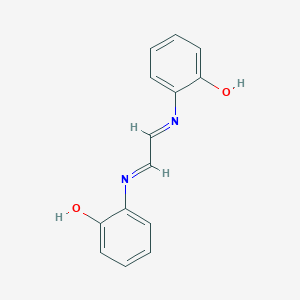
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
